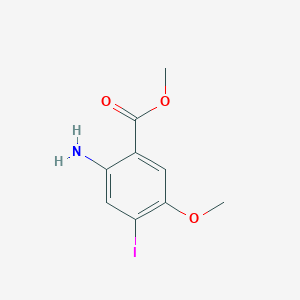

Methyl 2-amino-4-iodo-5-methoxybenzoate

CAS No.:

Cat. No.: VC20322836

Molecular Formula: C9H10INO3

Molecular Weight: 307.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10INO3 |

|---|---|

| Molecular Weight | 307.08 g/mol |

| IUPAC Name | methyl 2-amino-4-iodo-5-methoxybenzoate |

| Standard InChI | InChI=1S/C9H10INO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 |

| Standard InChI Key | SAHXZDPTZACVTR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N)I |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

Methyl 2-amino-4-iodo-5-methoxybenzoate has the molecular formula C₉H₁₀INO₃, with a molecular weight of 323.09 g/mol. The compound’s exact mass is 322.964 Da, and its topological polar surface area (TPSA) is 81.78 Ų, indicative of moderate solubility in polar solvents . The iodine atom at the 4-position introduces significant steric and electronic effects, influencing reactivity in subsequent transformations.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀INO₃ |

| Molecular Weight | 323.09 g/mol |

| Exact Mass | 322.964 Da |

| TPSA | 81.78 Ų |

| LogP (Partition Coefficient) | 1.35 (estimated) |

Synthetic Methodologies

Iodination of Methyl 2-Amino-5-Methoxybenzoate

The synthesis of methyl 2-amino-4-iodo-5-methoxybenzoate typically involves electrophilic iodination of a precursor, methyl 2-amino-5-methoxybenzoate. A protocol adapted from Rasheed et al. (2013) employs molecular iodine (I₂) in a pyridine/1,4-dioxane (1:1) solvent system at 0°C . The reaction proceeds via iodination at the para position relative to the amino group, facilitated by the electron-donating methoxy substituent.

Procedure:

-

Dissolve methyl 2-amino-5-methoxybenzoate (2.0 g, 10.2 mmol) in pyridine/1,4-dioxane (20 mL).

-

Add I₂ (5.2 g, 20.4 mmol) at 0°C and stir for 2 hours.

-

Quench with sodium thiosulfate (40 mL), extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 7:3).

Table 2: Optimization of Iodination Conditions

| Parameter | Optimal Condition |

|---|---|

| Solvent | Pyridine:1,4-dioxane (1:1) |

| Temperature | 0°C |

| Iodine Equivalents | 2.0 |

| Reaction Time | 2 hours |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy. Key signals include:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (125 MHz, CDCl₃):

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z = 323.9708 [M+H]⁺ (calculated: 323.9710) .

Applications in Organic Synthesis

Intermediate for Carbazole Alkaloids

Methyl 2-amino-4-iodo-5-methoxybenzoate serves as a precursor in Cu-catalyzed cross-coupling reactions to construct carbazole scaffolds. For example, Rasheed et al. (2013) demonstrated its utility in forming methyl carbazole-3-carboxylates via Ullmann-type coupling with boronic acids . These carbazoles exhibit antitumor and antimicrobial activities.

Pharmaceutical Relevance

A related patent (US2007/149523 A1) highlights derivatives of methyl 2-amino-4-hydroxy-5-methoxybenzoate as kinase inhibitors . By analogy, iodinated variants like methyl 2-amino-4-iodo-5-methoxybenzoate could be modified to target metabolic enzymes or inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume